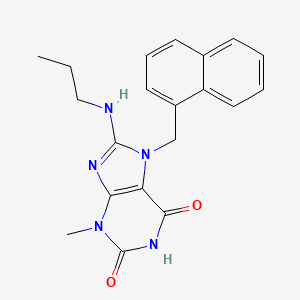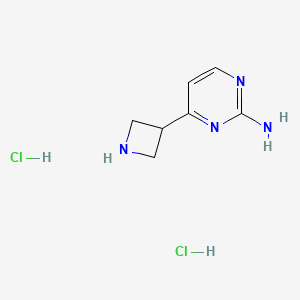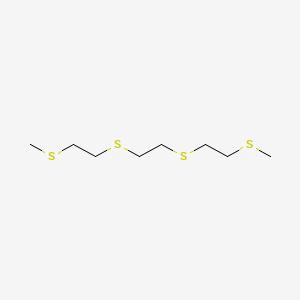![molecular formula C18H17F3N4O2S B2546050 N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 2097860-30-3](/img/structure/B2546050.png)
N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions with varying yields. In the case of the synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, a precursor to a potential PET imaging agent, the process was achieved in 9 steps starting from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole, resulting in a 1% overall chemical yield . This low yield indicates the complexity and potential challenges in the synthesis of such compounds. The final product was obtained with a specific activity of 370-740 GBq/µmol at the end of bombardment, which is significant for PET imaging applications .
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their chemical behavior and interaction with biological systems. For instance, the geometrical optimizations of structures of N-(2-cyanophenyl)disulfonamides were investigated using density functional theory (DFT) calculations . The optimized structural parameters, such as bond lengths, bond angles, and torsion angles, were compared with X-ray diffraction data, providing a detailed understanding of the molecular conformation . Similarly, the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide were reported, revealing the influence of substituents on torsion angles and hydrogen bonding patterns .
Chemical Reactions Analysis
The reactivity of sulfonamide derivatives can be tailored for specific applications. For example, the one-pot sulfonyl chloride-pyridine mediated disulfonylation of aniline nitrogen atoms and dehydration of primary amide groups were used to synthesize N-(2-cyanophenyl)disulfonamides with high yield and short reaction time . This demonstrates the chemical versatility of sulfonamide groups and their potential in various chemical reactions. Additionally, the development of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides as N-acylation reagents with good chemoselectivity further exemplifies the chemical utility of sulfonamide derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of different substituents can significantly affect properties such as solubility, melting point, and reactivity. For instance, the introduction of a pentafluorophenyl group in N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides alters their reactivity, making them suitable as chemoselective N-acylation reagents . The hydrogen bonding patterns observed in N-[2-(pyridin-2-yl)ethyl]-derivatives of sulfonamides contribute to their supramolecular assembly, which can affect their solubility and stability .
Aplicaciones Científicas De Investigación
Structural and Mechanistic Insights
Molecular and Supramolecular Structures : The study of N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide revealed insights into their molecular and supramolecular structures, showcasing the importance of such compounds in understanding ligand-metal coordination and potential applications in catalysis and material science (Jacobs et al., 2013).
Synthetic Strategies : Research on the synthesis of 2,5-Disubstituted 3-(Phenylsulfonyl)pyrrolidines through 5-Endo-Trig Cyclisation Reactions demonstrates the chemical versatility of sulfonyl-containing compounds, indicating their potential in drug design and development (Craig et al., 2000).
Biological and Pharmacological Applications
Inhibitory Effects on Enzymes : The compound AZD9668, a novel oral inhibitor of neutrophil elastase, showcases the therapeutic potential of sulfonamide derivatives in treating respiratory diseases by modulating enzyme activity (Stevens et al., 2011).
Antimicrobial Activity : Synthesis and study of heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole indicated potential antimicrobial applications, highlighting the role of such compounds in addressing bacterial and fungal infections (El‐Emary et al., 2002).
Material Science and Catalysis
Catalytic Properties : (Arene)ruthenium(II) complexes containing substituted Bis(pyrazolyl)methane ligands showed significant catalytic behavior in the transfer hydrogenation of ketones, illustrating the application of sulfonamide derivatives in catalysis and synthetic chemistry (Carrión et al., 2007).
Optical Properties : Studies on colour tuning by the ring in [Ir(C^N)2(N^N)]+ emitters with sulfonyl-substituted cyclometallating ligands highlight their potential use in light-emitting devices, underscoring the significance of such compounds in material science and technology (Ertl et al., 2015).
Propiedades
IUPAC Name |
N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O2S/c1-25-17(7-8-23-25)16-6-5-14(10-22-16)11-24-28(26,27)12-13-3-2-4-15(9-13)18(19,20)21/h2-10,24H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAJQSVEEZOJNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(C=C2)CNS(=O)(=O)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2545968.png)

![5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2545971.png)

![N-Methyl-N-[2-[4-(2-methyl-5-nitrophenyl)sulfonylpiperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2545973.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2545974.png)
![Benzo[d]thiazol-2-yl(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2545979.png)

![3-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2545981.png)

![N-(2,2-dimethoxyethyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2545985.png)

![N-[2,2-bis(furan-2-yl)ethyl]-N'-(2-cyanophenyl)ethanediamide](/img/structure/B2545987.png)
